3-Acetyl-2-fluoropyridine

Medicinal Chemistry Organic Synthesis Physicochemical Properties

3-Acetyl-2-fluoropyridine (CAS 79574-70-2), also known as 1-(2-fluoropyridin-3-yl)ethan-1-one, is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol. It is a member of the aryl alkyl ketone class of organic compounds, characterized by an acetyl group at the 3-position and a fluorine atom at the 2-position of the pyridine ring.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 79574-70-2
Cat. No. B1337989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-fluoropyridine
CAS79574-70-2
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=CC=C1)F
InChIInChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
InChIKeyKEEHTCBOJCVCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2-fluoropyridine (CAS 79574-70-2): Procurement and Selection Guide for Fluorinated Pyridine Building Blocks


3-Acetyl-2-fluoropyridine (CAS 79574-70-2), also known as 1-(2-fluoropyridin-3-yl)ethan-1-one, is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol [1]. It is a member of the aryl alkyl ketone class of organic compounds, characterized by an acetyl group at the 3-position and a fluorine atom at the 2-position of the pyridine ring . Its primary role is as a synthetic intermediate in medicinal chemistry and agrochemical research, where the combination of fluorine substitution and the reactive acetyl group enables its use as a building block for constructing more complex fluorinated heterocycles .

Why 3-Acetyl-2-fluoropyridine Cannot Be Readily Substituted by Non-Fluorinated or Regioisomeric Analogs


Generic substitution of 3-acetyl-2-fluoropyridine with non-fluorinated analogs (e.g., 2-acetylpyridine or 3-acetylpyridine) or with regioisomers (e.g., 2-fluoro-3-acetylpyridine) fails due to the unique physicochemical and electronic properties conferred by the specific 2-fluoro-3-acetyl substitution pattern. The presence of the electronegative fluorine atom ortho to the acetyl group significantly alters the compound's LogP (computed XLogP3-AA = 1), hydrogen bonding capacity, and metabolic stability compared to non-fluorinated analogs [1]. Furthermore, the distinct electronic environment of the 2-fluoro substituent influences the reactivity of the acetyl group in subsequent synthetic transformations, a critical factor for its role as a building block in medicinal chemistry [2]. Substitution with a regioisomer would result in a different spatial orientation of the fluorine and acetyl groups, leading to altered binding affinities in target biological systems and potentially divergent synthetic outcomes .

Quantitative Differentiation of 3-Acetyl-2-fluoropyridine (CAS 79574-70-2) Against Closest Analogs


Physicochemical Property Differentiation: Density and Boiling Point Compared to Non-Fluorinated Analogs

3-Acetyl-2-fluoropyridine exhibits a significantly higher density (1.175-1.2 g/cm³) compared to its non-fluorinated analog 2-acetylpyridine (1.08 g/mL at 25°C) and a higher boiling point (232.4°C at 760 mmHg) compared to 2-acetylpyridine (188-189°C) [REFS-1, REFS-2]. These differences are directly attributable to the presence of the fluorine atom, which increases molecular weight and alters intermolecular interactions .

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Lipophilicity (LogP) Differentiation from Non-Fluorinated Analogs

The computed partition coefficient (XLogP3-AA) for 3-acetyl-2-fluoropyridine is 1.0, indicating moderate lipophilicity [1]. In contrast, the non-fluorinated analog 2-acetylpyridine has a reported LogP of approximately 0.85 . This ~0.15 log unit increase in lipophilicity is a class-level effect of fluorine substitution, which can enhance membrane permeability and metabolic stability .

Medicinal Chemistry ADME Drug Design

Hydrogen Bond Acceptor Count Differentiation from Non-Fluorinated Analogs

3-Acetyl-2-fluoropyridine possesses three hydrogen bond acceptor (HBA) sites (the fluorine atom, the carbonyl oxygen, and the pyridine nitrogen) [1]. In contrast, non-fluorinated 2-acetylpyridine has only two HBA sites (the carbonyl oxygen and the pyridine nitrogen) [2]. This additional HBA site, provided by the fluorine atom, can participate in unique intermolecular interactions, such as orthogonal multipolar C–F···C=O or C–F···H–N interactions, which can influence binding affinity and selectivity in biological targets [3].

Medicinal Chemistry Molecular Recognition Drug-Target Interactions

Documented Use as a Key Intermediate in Patented Pharmaceutical Syntheses

3-Acetyl-2-fluoropyridine is explicitly cited as a synthetic intermediate in at least 100 patent documents indexed by PubChem, with priority dates ranging from 2016 to 2023 [1]. In contrast, a search for the non-fluorinated analog 2-acetylpyridine in the same patent corpus reveals significantly fewer direct citations as a key intermediate in recent pharmaceutical patent applications. This difference in patent representation reflects the strategic value of the fluorinated motif in modern drug discovery, where fluorination is a common tactic to improve metabolic stability and binding affinity [2].

Medicinal Chemistry Patent Analysis Drug Development

Optimal Procurement and Application Scenarios for 3-Acetyl-2-fluoropyridine (CAS 79574-70-2)


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitors and GPCR Ligands

3-Acetyl-2-fluoropyridine serves as a privileged building block for introducing a 2-fluoro-3-acetylpyridine motif into drug candidates. Its moderate lipophilicity (LogP 1.0) and additional hydrogen bond acceptor site (fluorine) make it particularly well-suited for optimizing the ADME properties and binding affinity of kinase inhibitors and GPCR ligands [REFS-1, REFS-2]. The compound's documented use in over 100 patent applications underscores its established utility in medicinal chemistry programs [3].

Process Chemistry: Synthesis of Advanced Fluorinated Heterocyclic Intermediates

The acetyl group at the 3-position provides a versatile synthetic handle for further elaboration, including Claisen condensations, reductions, and heterocycle formation. The presence of the fluorine atom at the 2-position enhances the stability of intermediates and can direct regioselective functionalization in subsequent steps [1]. Procurement of high-purity 3-acetyl-2-fluoropyridine (≥97%) is essential for ensuring reproducible yields and minimizing impurities in multi-step synthetic sequences .

Agrochemical Research: Development of Novel Fluorinated Pesticides and Herbicides

Fluorinated pyridine derivatives are well-represented in modern agrochemicals due to their enhanced metabolic stability and bioavailability. 3-Acetyl-2-fluoropyridine can be employed as a key intermediate in the synthesis of novel fluorinated pesticides and herbicides, where the fluorine atom contributes to improved field performance and reduced environmental impact .

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